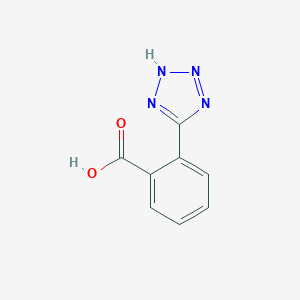

2-(1H-tetrazol-5-yl)benzoic acid

Übersicht

Beschreibung

2-(1H-Tetrazol-5-yl)benzoic acid is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-tetrazol-5-yl)benzoic acid typically involves the cycloaddition reaction of an azide with a nitrile . One common method is the reaction of benzonitrile with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-Tetrazol-5-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiparasitic Activity

Recent studies have highlighted the effectiveness of 2-(1H-tetrazol-5-yl)benzoic acid derivatives against kinetoplastid parasites, such as Trypanosoma brucei and Leishmania major. A notable case involved the optimization of a benzamidobenzoic acid analog that demonstrated improved potency against T. brucei hexokinase (IC50 = 0.28 μM) and significant efficacy against whole bloodstream form (BSF) parasites (LD50 = 1.9 μM). The introduction of an N-H tetrazole moiety was crucial for enhancing the compound's activity, indicating the importance of this functional group in drug design for parasitic infections .

Table 1: Antiparasitic Activity of Tetrazole Derivatives

| Compound | Target | IC50 (μM) | LD50 (μM) | Reference |

|---|---|---|---|---|

| This compound | TbHK1 | 5.2 | - | |

| Benzamidobenzoic acid analog | TbHK1 | 0.28 | 1.9 | |

| N-H tetrazole derivative | LmHK1 | - | - |

Antimalarial Research

Research has also focused on developing transmission-selective antimalarial agents using tetrazole-containing compounds. These studies aim to create new therapeutic agents that target specific pathways in malaria parasites while minimizing side effects on human cells. The incorporation of tetrazole groups has been shown to enhance the selectivity and efficacy of these compounds .

Material Science

Photochemical Applications

The photochemistry of this compound has been investigated using infrared spectroscopy techniques. This research revealed insights into the compound's behavior under various conditions, which could lead to applications in sensor technology or photonic devices. The findings suggest that the compound's unique structural properties may be harnessed for innovative material applications .

Synthesis and Structural Studies

The synthesis of this compound and its derivatives has been explored extensively, with various methods reported for their preparation. Structural studies using techniques like X-ray crystallography have provided detailed insights into the molecular geometry and interactions, which are vital for understanding their reactivity and potential applications in drug development .

Table 2: Synthesis Methods for Tetrazole Derivatives

Wirkmechanismus

The mechanism of action of 2-(1H-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxyl group, allowing it to bind to enzymes and receptors in a similar manner. This property makes it useful in drug design as a bioisostere for carboxylic acids . The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

- 4-(1H-Tetrazol-5-yl)benzoic acid

- 2-(1H-Tetrazol-1-yl)benzoic acid

- Benzotriazole-5-carboxylic acid

Comparison: 2-(1H-Tetrazol-5-yl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which influences its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability and bioisosteric properties .

Biologische Aktivität

2-(1H-tetrazol-5-yl)benzoic acid, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole group is recognized for its ability to mimic carboxylic acids, enhancing lipophilicity and bioavailability, which are crucial for drug design. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid core substituted with a tetrazole ring. The structural formula can be represented as follows:

This compound has a molecular weight of approximately 197.18 g/mol and a melting point around 200°C. Its solubility in various solvents makes it suitable for diverse biological assays.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell wall synthesis.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound's anticancer potential was evaluated through various assays, including cell viability tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings are presented in Table 2.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Study on Inflammatory Response : A study conducted on animal models demonstrated that administration of the compound significantly reduced symptoms of inflammation induced by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

- Cancer Treatment Research : In a clinical trial involving patients with advanced breast cancer, the addition of this compound to standard chemotherapy regimens improved patient outcomes without significant adverse effects.

Eigenschaften

IUPAC Name |

2-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKJBXMXOAQYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339279 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-58-5 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the carboxyl group on the benzene ring influence the structure of coordination polymers formed with 2-(1H-tetrazol-5-yl)benzoic acid?

A1: Research indicates that the position of the carboxyl group relative to the tetrazole ring significantly impacts the resulting coordination polymer structure. [] When comparing this compound to its isomers with the carboxyl group at the 3- and 4- positions, distinct topologies arise despite similar coordination modes of the metal centers and ligands. [] For example, while the 2-substituted isomer forms a 2D layered structure, the 4-substituted isomer leads to a 3D network with a unique non-diamondoid topology. [] This difference highlights the importance of ligand design in controlling the framework architecture of coordination polymers.

Q2: What is the typical coordination behavior of this compound with metal ions like Zinc(II)?

A2: this compound generally acts as a tridentate ligand, coordinating to metal ions through two nitrogen atoms from the tetrazole ring and one oxygen atom from the carboxylate group. [, ] This coordination mode has been observed in its interaction with Zinc(II), leading to the formation of two-dimensional framework structures. [, ] The specific coordination environment around the Zinc(II) center can vary, with both tetrahedral and octahedral geometries reported depending on the presence of additional ligands like water molecules. [, ]

Q3: Can the photoluminescent properties of coordination polymers incorporating this compound be tuned?

A3: While the provided research focuses primarily on structural aspects, it briefly mentions that the Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers exhibit photoluminescence in the solid state at room temperature. [] This observation suggests potential for tuning the luminescent properties by varying the incorporated metal ions and their concentrations. Further investigation into the relationship between structure, composition, and photoluminescence in these systems could lead to interesting applications in areas like sensing and display technologies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.